molecular formula C10H15ClO3S B018192 ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 39262-22-1

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Cat. No.: B018192
CAS No.: 39262-22-1
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-XVKPBYJWSA-N
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Description

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (CAS: 39262-22-1), commonly referred to as L-(-)-10-Camphorsulfonyl chloride, is a chiral sulfonyl chloride derivative of camphor. Its molecular formula is C₁₀H₁₅ClO₃S, with a molecular weight of 250.746 g/mol . The bicyclo[2.2.1]heptane framework and stereochemistry at the 1R,4S positions define its unique reactivity and applications in asymmetric synthesis, chiral derivatization, and pharmaceutical intermediates.

Properties

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431225
Record name [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39262-22-1, 4552-50-5
Record name [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-10-Camphorsulfonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-Camphorsulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The sulfonic acid precursor, ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, undergoes chlorination in the presence of excess thionyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine.

Key Parameters:

  • Molar Ratio: A 1:1.1 ratio of sulfonic acid to SOCl₂ ensures complete conversion while minimizing side reactions.

  • Solvent: Anhydrous acetonitrile or dichloromethane is used to prevent hydrolysis of the sulfonyl chloride.

  • Temperature: Reactions are typically conducted at reflux (80–100°C) for 4–6 hours.

  • Catalyst: Lithium iodide (LiI) may be added to facilitate halogen exchange in sterically hindered systems.

Example Protocol:

  • Dissolve 3.0 mmol of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid in 10 mL anhydrous acetonitrile.

  • Add 3.3 mmol SOCl₂ dropwise under nitrogen.

  • Reflux for 5 hours, then cool to room temperature.

  • Remove excess SOCl₂ and solvent via rotary evaporation.

  • Purify the crude product via recrystallization (hexane/ethyl acetate).

Yield: 75–85%.

Alternative Chlorinating Agents

While thionyl chloride is the standard reagent, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored for substrates sensitive to SOCl₂.

Phosphorus Pentachloride Method

PCl₅ offers milder conditions for acid-labile bicyclic systems.

Conditions:

  • Molar Ratio: 1:1.2 (sulfonic acid:PCl₅).

  • Solvent: Dry toluene or chlorobenzene.

  • Temperature: 60–70°C for 3 hours.

Outcome:

  • Yield: 60–70%, with minor decomposition products.

Oxalyl Chloride Method

Oxalyl chloride is preferred for low-temperature reactions.

Conditions:

  • Molar Ratio: 1:2 (sulfonic acid:oxalyl chloride).

  • Solvent: Dichloromethane at 0°C.

  • Catalyst: 1–2 drops of dimethylformamide (DMF) to activate the chloride.

Outcome:

  • Yield: 70–75% with minimal racemization.

Stereochemical Considerations

The (1R,4S) configuration of the bicyclo[2.2.1]heptane core necessitates chiral starting materials or asymmetric synthesis.

Chiral Pool Synthesis

Camphor derivatives, which share the bicyclo[2.2.1]heptane skeleton, serve as stereochemical templates. For example, L-10-camphorsulfonic acid is converted to the sulfonyl chloride while retaining its (1R,4S) configuration.

Critical Step:

  • Halogen Exchange: LiI in acetonitrile ensures retention of stereochemistry during chlorination.

Industrial-Scale Production

Scalable methods prioritize cost efficiency and reduced purification steps.

Continuous Flow Reactors

  • Throughput: 10–20 kg/day.

  • Conditions:

    • Residence time: 30 minutes.

    • Temperature: 90°C.

    • Solvent recovery: >95% via in-line distillation.

Optimization Strategies

Temperature Control

Maintaining temperatures below 100°C prevents decomposition of the sulfonyl chloride. Excess heat leads to:

  • Hydrolysis: Formation of sulfonic acid (5–10% yield loss).

  • Dimerization: Bicyclic disulfonyl compounds (3–5% byproduct).

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Acetonitrile37.58598
DCM8.98297
Toluene2.47095

Polar solvents like acetonitrile enhance reaction rates but require rigorous drying.

Challenges and Solutions

Hydrolysis Mitigation

  • Anhydrous Conditions: Molecular sieves (3Å) reduce water content to <50 ppm.

  • Inert Atmosphere: Nitrogen or argon sparging prevents moisture ingress.

Byproduct Formation

  • Over-Chlorination: Controlled SOCl₂ dosing minimizes polysulfonation.

  • Racemization: Low-temperature reactions (<50°C) preserve chiral integrity .

Chemical Reactions Analysis

General Information

  • CAS Number: 39262-22-1
  • Molecular Formula: C₁₀H₁₅ClO₃S
  • Molecular Weight: 250.742 g/mol
  • Synonyms: L(-)-10-Camphorsulfonyl chloride, (1R)-(-)-10-Camphorsulfonyl Chloride

Chemical Reactions

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride participates in various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group [1, 2].

  • Nucleophilic Substitution: The sulfonyl chloride moiety is susceptible to nucleophilic substitution reactions. Reaction with nucleophiles leads to the formation of sulfonamides, esters, or other derivatives. For example, it can react with 2-chloropyridin-3-amine to form sulfonamide [1, 8].
  • Synthesis of Derivatives: It serves as a precursor in synthesizing various derivatives with potential biological activities [1, 5].
  • Reaction with Nucleophiles: The reaction of this compound with nucleophiles can lead to the formation of sulfonamides or other derivatives.

Reactivity

The chemical reactivity of this compound is influenced by its bicyclic structure and the presence of the sulfonyl chloride group.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H15ClO3S
  • Molecular Weight : 250.742 g/mol
  • Melting Point : 66-68 °C
  • Boiling Point : 349.4 °C at 760 mmHg
  • Density : 1.3 g/cm³
  • Flash Point : 165.1 °C

Safety Considerations

This compound is classified as dangerous (GHS05) and requires appropriate safety measures such as protective eyewear and gloves during handling due to its corrosive nature.

Chiral Auxiliary in Asymmetric Synthesis

One of the most significant applications of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is its use as a chiral auxiliary in asymmetric synthesis. It facilitates the creation of enantiomerically enriched compounds by providing a chiral environment during chemical reactions.

Case Study: Synthesis of β-Receptor Blockers

Research has indicated that this compound can be effectively utilized in the synthesis of chiral β-receptor blockers, which are essential in treating cardiovascular diseases. The use of camphorsulfonyl chloride allows for the selective formation of one enantiomer over another, enhancing the efficacy and reducing side effects of the drugs produced .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential to modify existing pharmaceutical compounds to improve their biological activity or pharmacokinetic properties.

Example: Modification of Anticancer Agents

Studies have shown that modifying anticancer agents with camphorsulfonyl chloride can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells . This application highlights the compound's role in drug design and development.

Synthesis of Sulfonamides

The compound is also employed in synthesizing sulfonamide derivatives, which are crucial in developing antibiotics and other therapeutic agents. The reaction typically involves nucleophilic substitution where the sulfonyl chloride reacts with amines to form sulfonamides.

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in developing polymers with specific properties.

Example: Polymer Functionalization

The compound can be used to functionalize polymers to impart specific characteristics such as increased thermal stability or enhanced mechanical properties . This application is particularly relevant in creating advanced materials for various industrial uses.

Mechanism of Action

The mechanism of action of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can react with nucleophiles to form sulfonamides, which can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The bicyclic structure provides rigidity and stability to the compound, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Enantiomeric Pair: (1S,4R)-Isomer

The enantiomer, [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride (CAS: 52212-86-5), shares identical molecular formula and weight but exhibits opposite optical rotation ([α]²⁵D: +37.5 vs. -38.1) . This stereochemical difference significantly impacts biological activity. For example:

  • Antimicrobial Activity : Derivatives of the (1S,4R)-isomer exhibit MIC values of 1.05 µmol/L against S. aureus and 2.2 µmol/L against E. coli .
  • Neuronal Kv7 Channel Activation : The (1R,4S)-enantiomer (8g) shows comparable efficacy but opposite chirality in pharmacological profiles .
Property (1R,4S)-Isomer (1S,4R)-Isomer
CAS Number 39262-22-1 52212-86-5
Optical Rotation [α]²⁵D -38.1 (MeOH) +37.5 (MeOH)
Price (5g) ¥106.00 ¥50.00
2.2 Functional Group Variants
  • Sulfonic Acid Analog : ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (CAS: 35963-20-3) replaces chloride with a hydroxyl group, increasing water solubility and acidity (pKa ~1.5) .
  • Sulfonyl Fluoride Analog : {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride exhibits reduced reactivity due to fluoride’s poor leaving group ability, limiting its use in nucleophilic substitutions .
Compound Type Reactivity (vs. Sulfonyl Chloride) Key Applications
Sulfonyl Chloride High (Cl⁻ is a good leaving group) Chiral derivatization, synthesis
Sulfonic Acid Low (stable, acidic) Catalysis, salt formation
Sulfonyl Fluoride Moderate Radiolabeling, click chemistry
2.3 Structural Isomers and Derivatives
  • Oxabicyclo Analog : {4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (CAS: 2248324-39-0) replaces a carbon with oxygen, reducing molecular weight (224.7 g/mol ) and altering electronic properties .
  • Adamantane Hybrid : N-Adamantan-1-yl sulfonamide derivatives demonstrate enhanced lipophilicity and antimicrobial potency due to the adamantane moiety’s rigidity .

Biological Activity

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, also known as camphorsulfonyl chloride, is a compound with significant biological activity due to its unique bicyclic structure and sulfonyl chloride functional group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₅ClO₃S
Molecular Weight250.74 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point349.4 ± 15.0 °C
Melting Point66-68 °C
Flash Point165.1 ± 20.4 °C

These properties indicate that the compound is a stable solid at room temperature and has a relatively high boiling point, suggesting potential utility in various chemical reactions and applications.

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This functionality allows it to participate in nucleophilic substitution reactions with various biological nucleophiles, including amino acids and proteins.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties, particularly against specific strains of fungi. In studies examining its efficacy against Candida species, it was found to inhibit fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antifungal agent in clinical applications .

Case Studies

  • Antifungal Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of camphorsulfonyl chloride against Candida albicans. The results showed that the compound significantly reduced fungal viability in vitro compared to control groups (p < 0.05) .
  • Protein Modification : Another study focused on the reactivity of this compound with proteins revealed that it could selectively modify cysteine residues, leading to altered protein function and stability . This property is particularly useful in drug design where targeted protein modification is desired.
  • Synthesis of Bioactive Compounds : The compound has been utilized as an intermediate in the synthesis of various bioactive molecules, including potential anti-cancer agents and enzyme inhibitors . Its ability to introduce a sulfonamide group into organic molecules has been leveraged in medicinal chemistry.

Safety and Toxicology

While this compound shows promising biological activities, it is essential to consider its safety profile. The compound is classified under GHS hazard category due to its corrosive nature and potential health risks upon exposure . Proper handling and safety measures are crucial when working with this compound in laboratory settings.

Q & A

Q. Basic Research Focus :

  • 1H/13C NMR : Key for confirming substitution patterns and bicyclic framework integrity. For example, methyl groups at δ 0.92–0.99 ppm and sulfonamide protons at δ 7.0–8.0 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 250.74 g/mol for the parent compound) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. Advanced Research Focus :

  • Chiral HPLC/MS : Quantify enantiomeric ratios in pharmacologically active derivatives (e.g., Kv7 channel activators) .
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for low-concentration intermediates in multi-step syntheses .

How do structural modifications of the sulfonyl chloride group impact biological activity?

Basic Research Focus :
Replacing the sulfonyl chloride with sulfonamide or sulfonic acid groups alters reactivity and target binding:

  • Sulfonamides : Enhance solubility and enzyme inhibition (e.g., Kv7 channel activators show IC50 values <1 µM when linked to indole moieties) .
  • Sulfonic Acids : Improve metabolic stability but reduce cell permeability (e.g., (±)-10-camphorsulfonic acid is used as a reference standard in USP/EP monographs) .

Q. Advanced Research Focus :

  • Antibiofilm Activity : Quaternary ammonium derivatives (e.g., N-alkylated sulfonamides) exhibit MIC values of 1.05–2.2 µmol/L against S. aureus and E. coli due to enhanced membrane disruption .
  • Enantiomer-Specific Effects : (1R,4S)-enantiomers show higher potency in neuronal Kv7 activation compared to (1S,4R)-counterparts (57% vs. 50% yield in target compounds) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus :

  • Storage : Keep in dark, inert containers at room temperature to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to H314 (skin corrosion) and P310 (immediate medical attention if inhaled) .

Q. Advanced Research Focus :

  • Spill Management : Neutralize sulfonyl chloride residues with sodium bicarbonate or calcium carbonate to avoid exothermic reactions .
  • Environmental Hazard Mitigation : Avoid aqueous disposal; use approved chemical waste services to prevent sulfonic acid contamination .

How can contradictory data on enantiomer activity be resolved in pharmacological studies?

Case Study :
In Kv7 channel activators, (1R,4S)-derivatives (8g) showed lower yields but comparable efficacy to (1S,4R)-derivatives (8f). Contradictions arise from:

  • Synthetic Variability : Impurities in starting materials (e.g., 97% vs. 90% purity) .
  • Assay Conditions : Differences in cell lines or ion concentrations (e.g., K+ vs. Na+ buffers) .

Q. Resolution Strategy :

  • Standardized Synthesis : Use ≥98% pure enantiomers from validated suppliers (e.g., LGC Standards) .
  • Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp) and molecular docking to validate target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

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